molecular formula C9H19NO B13197761 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL

1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL

Cat. No.: B13197761
M. Wt: 157.25 g/mol
InChI Key: DQFFPZKMIBWOJW-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and an aminoethyl group

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL exerts its effects involves interactions with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group may also play a role in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be compared with similar compounds such as:

  • 1-(2-Aminoethyl)-3-methylcyclopentan-1-OL
  • 1-(2-Aminoethyl)-2-methylcyclopentan-1-OL These compounds share structural similarities but differ in the position and nature of substituents on the cyclopentane ring. The unique combination of the aminoethyl and hydroxyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-aminoethyl)-2,2-dimethylcyclopentan-1-ol

InChI

InChI=1S/C9H19NO/c1-8(2)4-3-5-9(8,11)6-7-10/h11H,3-7,10H2,1-2H3

InChI Key

DQFFPZKMIBWOJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(CCN)O)C

Origin of Product

United States

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